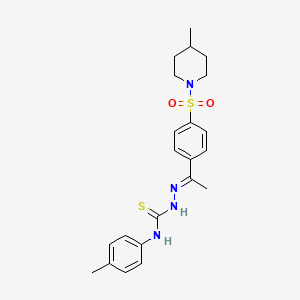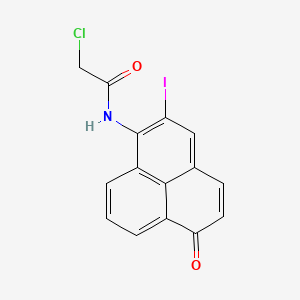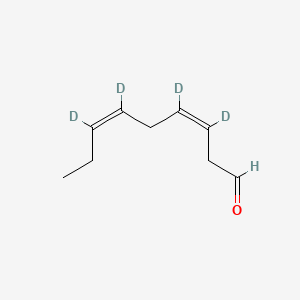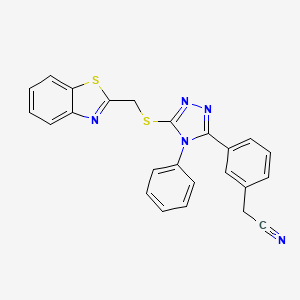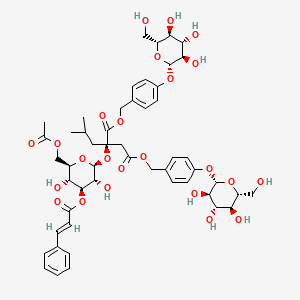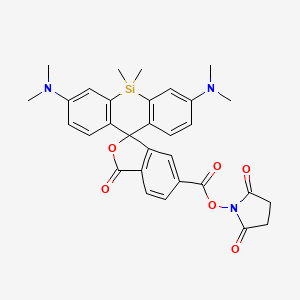
SiR-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR dye 1 is a novel silicon rhodamine-like fluorescent probe. It is known for its ability to conjugate with small molecules, peptides, oligonucleotide aminogroups, or proteins with antibodies . This compound has gained significant attention in scientific research due to its unique properties and versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SiR dye 1 involves the incorporation of silicon into the rhodamine structure, which enhances its fluorescent properties. The detailed synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the formation of intermediate compounds and subsequent functionalization .
Industrial Production Methods: Industrial production of SiR dye 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: SiR dye 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of SiR dye 1, affecting its fluorescence.
Substitution: SiR dye 1 can participate in substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically modified versions of SiR dye 1 with altered fluorescent properties, which can be used for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
SiR dye 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect and monitor various diseases.
Industry: Applied in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of SiR dye 1 involves its ability to bind to specific molecular targets, leading to changes in its fluorescent properties. This binding can occur through various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
SiR dye 1 is unique compared to other similar compounds due to its silicon-based structure, which provides enhanced fluorescent properties. Similar compounds include:
Rhodamine B: A traditional fluorescent dye with a different structure and lower fluorescence efficiency.
Fluorescein: Another common dye with distinct spectral properties and applications.
Cy5: A cyanine dye with different chemical properties and uses.
SiR dye 1 stands out due to its superior fluorescence, stability, and versatility in various research applications .
Eigenschaften
Molekularformel |
C31H31N3O6Si |
|---|---|
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChI-Schlüssel |
FWMYTIFFCRYQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)

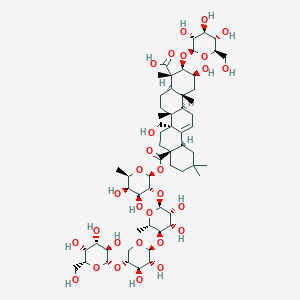
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
